4-Nitrophenyl hexanoate

Catalog No.
S603558
CAS No.
956-75-2
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl hexanoate

CAS Number

956-75-2

Product Name

4-Nitrophenyl hexanoate

IUPAC Name

(4-nitrophenyl) hexanoate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3

InChI Key

OLRXUEYZKCCEKK-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl hexanoate, p-nitrophenyl hexanoate

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound 4-Nitrophenyl hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophenyl hexanoate (CAS 956-75-2) is a highly specific, medium-chain (C6) chromogenic ester utilized globally as a benchmark substrate for profiling hydrolase, esterase, and lipase activity. In procurement and assay design, selecting the exact C6 chain length is critical for evaluating enzymes that require a deeper hydrophobic binding pocket than short-chain acetates (C2) can engage, yet lack the interfacial activation mechanisms required to efficiently cleave long-chain palmitates (C16) [1]. By offering an optimal balance between aqueous processability and hydrophobic chain recognition, 4-Nitrophenyl hexanoate enables high-throughput spectrophotometric screening at 405 nm with minimal reliance on heavy emulsifiers, ensuring clean optical baselines and highly reproducible kinetic data [2].

Generic substitution of 4-Nitrophenyl hexanoate with shorter (C2-C4) or longer (C8-C16) analogs fundamentally compromises assay integrity and enzyme classification. Substituting with 4-Nitrophenyl acetate (C2) fails to capture the activity of medium-chain specific hydrolases, leading to severe false-negative readings in screening libraries [1]. Conversely, replacing it with 4-Nitrophenyl octanoate (C8) or palmitate (C16) introduces profound solubility limitations; these longer chains require aggressive emulsification with detergents like Triton X-100 or gum arabic, which cause optical scattering, elevate background noise, and artificially alter the kinetic behavior of the target enzymes [2]. Consequently, 4-Nitrophenyl hexanoate is strictly non-interchangeable for boundary-spanning hydrolase profiling.

Maximized Specific Activity in GDSL Esterase Profiling

When profiling recombinant GDSL esterases (e.g., rEST-28 from Bacillus paralicheniformis T7), 4-Nitrophenyl hexanoate (C6) delivers a specific activity of 93 ± 1 U/mg. This significantly outperforms both shorter and longer analogs, yielding 1.9-fold higher activity than 4-Nitrophenyl butyrate (C4, 47.8 U/mg) and 3.8-fold higher activity than 4-Nitrophenyl octanoate (C8, 24.4 U/mg) [1].

Evidence DimensionSpecific Activity (U/mg)
Target Compound Data93 ± 1 U/mg (C6)
Comparator Or Baseline47.8 ± 0.2 U/mg (C4) and 24.4 ± 0.2 U/mg (C8)
Quantified Difference1.9-fold higher than C4; 3.8-fold higher than C8
ConditionsRecombinant esterase rEST-28 from Bacillus paralicheniformis T7, pH 7.0, 40°C

For researchers profiling medium-chain specific GDSL esterases, procuring the C6 ester is critical to maximizing assay sensitivity and preventing false-negative activity readings common with shorter or longer analogs.

Superior Catalytic Efficiency in Promiscuous Carboxylate Esterases

In kinetic evaluations of promiscuous carboxylate esterases such as Rsp3690, 4-Nitrophenyl hexanoate achieves a catalytic efficiency (kcat/Km) of (1.3 ± 0.1) × 10^5 M^-1 s^-1. Extending the acyl chain by just two carbons to 4-Nitrophenyl octanoate (C8) causes efficiency to plummet to (1.5 ± 0.2) × 10^4 M^-1 s^-1 [1].

Evidence DimensionCatalytic Efficiency (kcat/Km)
Target Compound Data(1.3 ± 0.1) × 10^5 M^-1 s^-1 (C6)
Comparator Or Baseline(1.5 ± 0.2) × 10^4 M^-1 s^-1 (C8)
Quantified Difference8.6-fold higher catalytic efficiency for C6 vs C8
ConditionsRsp3690 carboxylate esterase assay, pH 8.3, 30°C, monitored at 400 nm

This order-of-magnitude drop in efficiency confirms C6 as the mandatory procurement choice for high-turnover kinetic assays of medium-chain hydrolases.

High-Resolution Differentiation of Lipase Isoform Turnover

4-Nitrophenyl hexanoate is uniquely suited for resolving the catalytic turnover of distinct enzyme isoforms without the insolubility of native lipids. In studies of human pancreatic bile-salt-dependent lipase (BSDL), C6 successfully resolved a 3- to 4-fold difference in kcat between ConA-unreactive and ConA-reactive fractions, while maintaining similar Km values across both variants [1].

Evidence DimensionCatalytic Turnover (kcat) differentiation
Target Compound DataResolved a 3- to 4-fold kcat difference between BSDL isoforms
Comparator Or BaselineCholesteryl esters (highly insoluble baseline alternative)
Quantified DifferenceProvided clear kcat resolution without the phase-separation issues of cholesteryl esters
ConditionsHuman pancreatic bile-salt-dependent lipase (BSDL) isoforms separated by ConA affinity

C6 serves as a highly processable benchmark substrate that allows buyers to cleanly differentiate the catalytic turnover rates of glycosylated enzyme isoforms without resorting to highly insoluble lipid substrates.

Optimal Proxy Substrate for Plastic-Degrading Enzyme Screening

During cell-free expression (CFE) screening of putative polyester polyurethane degrading enzymes, 4-Nitrophenyl hexanoate yielded the highest colorimetric absorbance changes at 405 nm compared to other chain lengths. This robust optical signal allowed for the statistically significant identification of novel hydrolases from aircraft biofilm organisms prior to testing on insoluble polymers[1].

Evidence DimensionColorimetric Absorbance Change (Activity Proxy)
Target Compound DataMaximum optical signal-to-noise ratio
Comparator Or BaselineOther p-nitrophenyl esters (e.g., C2, C8+)
Quantified DifferenceHighest statistically significant absorbance change above baseline
ConditionsCell-free expression (CFE) screening of 13 putative hydrolases at 405 nm

For industrial biotech buyers engineering plastic-degrading enzymes, C6 is the most effective soluble proxy substrate for primary high-throughput screening before committing to slow, insoluble polymer degradation assays.

High-Throughput Screening of Novel Hydrolases and Cutinases

4-Nitrophenyl hexanoate is the optimal choice for initial library screening of plastic-degrading enzymes (PETases/cutinases). Because it provides the highest optical signal-to-noise ratio in cell-free expression systems [1], it allows industrial biotechnology buyers to rapidly identify active variants before committing resources to slow, low-throughput insoluble polymer degradation assays.

Esterase vs. Lipase Boundary Profiling

This compound serves as the definitive mid-point substrate to classify newly discovered enzymes. By comparing its specific activity against C2 and C8/C16 analogs, researchers can definitively determine whether an enzyme is a true lipase or a carboxyl esterase, ensuring accurate functional annotation as demonstrated in GDSL esterase profiling [2].

Kinetic Characterization of Bile-Salt-Dependent Lipases

For clinical and biochemical research, C6 is the preferred substrate for determining the kcat and Km of BSDL isoforms. It completely avoids the severe formulation complexities and optical scattering associated with long-chain triglycerides or cholesteryl esters, enabling highly reproducible spectrophotometric quantification [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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